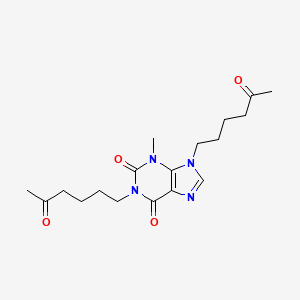
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is a derivative of Pentoxifylline, a methylxanthine derivative known for its hemorheological, anti-oxidative, and anti-inflammatory properties . This compound is often studied as an impurity of Pentoxifylline and is derived from 3-Methylxanthine, a metabolite of Theophylline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline are not well-documented. it is likely that the production involves standard organic synthesis techniques, including purification and isolation processes to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group present in the structure.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Studied for its potential therapeutic effects, particularly in conditions where Pentoxifylline is used, such as peripheral arterial disease.
Mécanisme D'action
The mechanism of action of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is similar to that of Pentoxifylline. It likely exerts its effects by modulating the rheological properties of blood, reducing blood viscosity, and improving microcirculation . The compound may also have anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentoxifylline: The parent compound, known for its hemorheological effects.
3-Methylxanthine: A metabolite of Theophylline with diuretic and cardiac stimulant activities.
Theophylline: A xanthine derivative with bronchodilator effects.
Theobromine: An isomer of Theophylline with similar pharmacological properties.
Uniqueness
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar derivatives. Its role as an impurity in Pentoxifylline formulations also makes it significant in pharmaceutical quality control.
Propriétés
IUPAC Name |
3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-15-16(21)20(3)18(26)22(17(15)25)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKGARSYMNYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

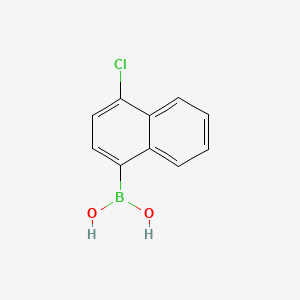
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)
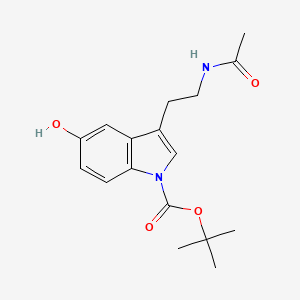
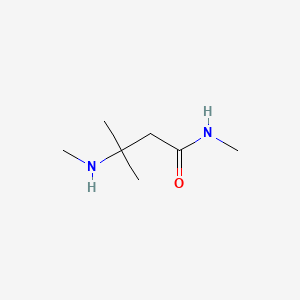
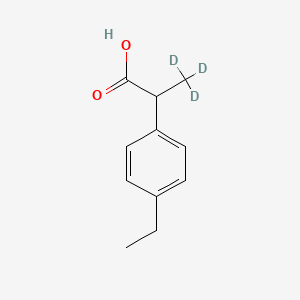
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
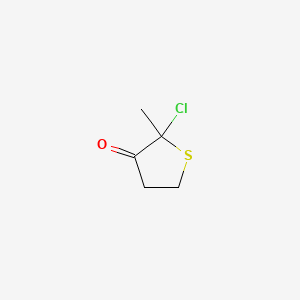
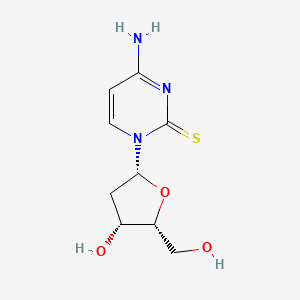
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)
